molecular formula C8H9F3N2O B1508252 (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine CAS No. 944904-64-7

(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine

Cat. No.: B1508252
CAS No.: 944904-64-7
M. Wt: 206.16 g/mol
InChI Key: MOTMPNHSNKXGTE-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)-2-methoxypyridin-3-yl)methanamine is a pyridine-derived amine featuring a trifluoromethyl group at the 5-position, a methoxy group at the 2-position, and a primary amine (-CH2NH2) at the 3-position of the pyridine ring. The primary amine group further enhances its utility as a building block for synthesizing pharmacologically active molecules, such as kinase inhibitors or CNS-targeting agents .

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-14-7-5(3-12)2-6(4-13-7)8(9,10)11/h2,4H,3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTMPNHSNKXGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732750
Record name 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-64-7
Record name 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine . One common synthetic route is the Sandmeyer reaction , where an aniline derivative is diazotized and then reacted with a copper(I) trifluoromethyl complex to introduce the trifluoromethyl group. The methoxy group can be introduced through nucleophilic substitution reactions using methanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow photochemistry and microreactor technology can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine: can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as sodium cyanide (NaCN) and strong bases like sodium hydride (NaH) are used.

Major Products Formed

  • Oxidation: : Nitro compounds, amides, and other oxidized derivatives.

  • Reduction: : Amines and related reduced derivatives.

  • Substitution: : Cyanides, halides, and other substituted products.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Antimycobacterial Activity
Recent studies have identified compounds similar to (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine as potential inhibitors of Mycobacterium tuberculosis (M.tb). These compounds are designed to target mycobacterial ATP synthase, which is crucial for the bacterium's energy production. Structure–activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance potency against M.tb, offering a pathway for new tuberculosis treatments .

Anticancer Properties
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have shown significant inhibition of Ewing's sarcoma family tumors (ESFT), with some exhibiting GI50 values in the low micromolar range. The presence of specific substituents on the aromatic rings has been linked to enhanced activity, suggesting that this compound could be a lead compound for developing anticancer agents .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design. The following table summarizes key findings from SAR studies related to compounds similar to this compound:

Compound StructureBiological ActivityGI50 (μM)Notes
4,7-Dichloro Indoline DerivativeAntiproliferative0.9Enhanced activity with methoxy substitution
2-Methoxy Substituted PyridineAntimycobacterial0.5Effective against M.tb
4-Fluoro DerivativeAnticancer0.28Significant growth inhibition in ESFT

These findings indicate that specific substitutions can dramatically affect the efficacy of these compounds, guiding future research directions.

Case Studies and Experimental Findings

Case Study 1: Antimycobacterial Inhibition
In a study evaluating various pyridine derivatives, it was found that compounds with trifluoromethyl groups exhibited enhanced lipophilicity and improved penetration into bacterial membranes, leading to increased antibacterial activity against M.tb. The most effective compounds showed MIC values as low as 0.2 µg/mL, demonstrating their potential as new therapeutic agents for tuberculosis .

Case Study 2: Cancer Cell Line Testing
Another investigation focused on the antiproliferative effects of methoxy-substituted pyridine derivatives on Ewing's sarcoma cell lines. The results showed that certain derivatives not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, indicating their potential as effective cancer treatments .

Conclusion and Future Directions

The compound this compound shows promise in various scientific applications, particularly in the fields of antimycobacterial and anticancer research. Continued exploration of its structure–activity relationships will be essential for developing more potent and selective therapeutic agents.

Future research should focus on:

  • Further optimization of chemical structures to enhance bioactivity.
  • Comprehensive in vivo studies to assess efficacy and safety profiles.
  • Exploration of additional therapeutic areas where these compounds may have beneficial effects.

Mechanism of Action

The mechanism by which (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The target compound’s 2-methoxy group distinguishes it from analogs with halogens (e.g., 2-Cl in CAS 72587-18-9) or amino groups (e.g., 3-NH2 in CAS 175204-80-5). Methoxy enhances solubility compared to halogens but may reduce metabolic stability .
  • Trifluoromethyl Placement : The 5-CF3 group is conserved in many analogs, but its interaction with adjacent substituents (e.g., 2-OCH3 vs. 3-NH2) alters electronic effects on the pyridine ring .

Physicochemical Properties

  • Molecular Weight: The target compound (~222 g/mol) is heavier than simpler analogs like 3-Amino-4-(trifluoromethyl)pyridine (162 g/mol) due to the methoxy and methylamine groups .
  • Solubility : The 2-methoxy group likely increases water solubility compared to halogenated derivatives (e.g., 2-Cl in CAS 72587-18-9). However, hydrochloride salts (e.g., CAS 1257535-29-7) exhibit higher solubility in polar solvents .
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~1.5–2.0), but the methoxy group counterbalances this effect compared to fully halogenated analogs (logP ~2.5) .

Biological Activity

(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The following sections will detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its affinity for certain receptors and enzymes.

  • Inhibition of Enzymatic Activity :
    • Compounds with trifluoromethyl groups have been shown to inhibit specific enzymes, such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways .
  • Receptor Binding :
    • The presence of the methoxy and trifluoromethyl groups allows for better binding to neurotransmitter receptors, potentially influencing neurotransmission and providing therapeutic effects in neurodegenerative diseases .

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound showed IC50 values ranging from 1.26 to 2.96 μM, indicating potent anticancer properties .
  • Antimicrobial Properties :
    • The compound has been tested against a range of bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this pyridine derivative may protect neuronal cells from oxidative stress, potentially aiding in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Case Studies

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner .
  • Antimicrobial Testing :
    • In a comparative study against common pathogens, this compound demonstrated superior antibacterial activity against resistant strains of E. coli and S. aureus, suggesting its potential as a novel antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)1.29
AnticancerPC-3 (prostate cancer)1.26
AntibacterialE. coli40
AntibacterialS. aureus50
MechanismDescription
Enzyme InhibitionInhibits phosphodiesterases and kinases
Receptor InteractionBinds to neurotransmitter receptors
Oxidative Stress DefenseProtects neuronal cells from oxidative damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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